molecular formula C6H4ClNO3 B165678 4-Chloro-2-nitrophenol CAS No. 89-64-5

4-Chloro-2-nitrophenol

Cat. No.: B165678
CAS No.: 89-64-5
M. Wt: 173.55 g/mol
InChI Key: NWSIFTLPLKCTSX-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrophenol is an organic compound with the molecular formula C6H4ClNO3. It is a chlorinated nitrophenol, characterized by the presence of both a chlorine atom and a nitro group attached to a phenol ring. This compound is commonly used in the synthesis of dyes, drugs, and pesticides, and has been detected in various industrial effluents .

Mechanism of Action

Target of Action

4-Chloro-2-nitrophenol (4C2NP) is a type of chloronitrophenol (CNP) that has been detected in various industrial effluents . It is primarily targeted by certain bacteria, such as Exiguobacterium sp. PMA and Pseudomonas sp. JHN , which use 4C2NP as the sole carbon and energy source. The primary targets of 4C2NP within these bacteria are specific enzymes, including 4C2NP reductase and 4-chloro-2-aminophenol (4C2AP) dehalogenase .

Mode of Action

The mode of action of 4C2NP involves its interaction with these target enzymes. 4C2NP reductase catalyzes the conversion of 4C2NP into 4C2AP by reducing the nitro group of 4C2NP into an amino group . Following this, 4C2AP dehalogenase catalyzes the dehalogenation of 4C2AP .

Biochemical Pathways

The biochemical pathway of 4C2NP degradation involves several steps. In Exiguobacterium sp. PMA, the degradation pathway involves the reduction of 4C2NP into 4C2AP, which is then dehalogenated to aminophenol . In Pseudomonas sp. JHN, 4C2NP is biotransformed into 5-chloro-2-methylbenzoxazole . These pathways result in the stoichiometric release of chloride and ammonium ions .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 4C2NP are not readily available, it is known that certain bacteria can degrade 4C2NP up to a concentration of 0.6 mM . This suggests that these bacteria can effectively absorb and metabolize 4C2NP in their environment.

Result of Action

The result of 4C2NP’s action is its degradation and the release of chloride and ammonium ions . This degradation process helps in the bioremediation of 4C2NP-contaminated sites .

Action Environment

The action of 4C2NP and its degradation by bacteria can be influenced by environmental factors. For instance, the bioremediation of 4C2NP by Exiguobacterium sp. PMA was found to be faster in non-sterilized soil than sterilized soil . This suggests that other microorganisms and environmental factors in non-sterilized soil may enhance the degradation process. Furthermore, high concentrations of 4C2NP can be toxic to certain bacteria and inhibit their growth .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-nitrophenol interacts with various enzymes and proteins in biochemical reactions. For instance, in the bacterium Exiguobacterium sp. PMA, the crude extract of this compound-induced cells contained enzymatic activity for this compound reductase and 4-chloro-2-aminophenol dehalogenase . These enzymes are involved in the degradation of this compound .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For example, in Pseudomonas sp. JHN, it was observed that high concentrations of this compound are toxic to the cells and inhibit bacterial growth .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into other compounds through enzymatic reactions. In Exiguobacterium sp. PMA, this compound reductase catalyzes the conversion of this compound into 4-chloro-2-aminophenol by the reduction of the nitro group of this compound into an amino group .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in Exiguobacterium sp. PMA, the bioremediation of this compound was faster in non-sterilized soil than sterilized soil .

Metabolic Pathways

This compound is involved in various metabolic pathways. In Exiguobacterium sp. PMA, it is degraded via a pathway that involves the enzymes this compound reductase and 4-chloro-2-aminophenol dehalogenase .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chloro-2-nitrophenol involves the hydrolysis of 2,5-dichloronitrobenzene. The process typically includes the following steps :

    Hydrolysis: In a hydrolytic decomposition pot, 2,5-dichloronitrobenzene is hydrolyzed with aqueous sodium hydroxide at elevated temperatures (120-130°C) under pressure.

    Distillation: The reaction mixture is distilled to remove unreacted 2,5-dichloronitrobenzene.

    Crystallization: The resulting product is crystallized by cooling the mixture and adding industrial salt.

    Neutralization: The crystallized product is neutralized with hydrochloric acid to obtain this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of activated carbon to absorb organic impurities during the reaction process. This improves the quality of the final product and reduces environmental impact .

Chemical Reactions Analysis

4-Chloro-2-nitrophenol undergoes various chemical reactions, including reduction, chlorination, and substitution .

Reduction:

    Reagents and Conditions: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Major Products: The reduction process yields 2-amino-4-chlorophenol.

Chlorination:

    Reagents and Conditions: Chlorination can be performed using chlorine gas in the presence of a catalyst.

    Major Products: This reaction produces 2,4-dichloro-6-nitrophenol, which can be further reduced to 2-amino-4,6-dichlorophenol.

Substitution:

    Reagents and Conditions: Substitution reactions can occur with various nucleophiles under appropriate conditions.

    Major Products: Depending on the nucleophile used, different substituted phenols can be obtained.

Scientific Research Applications

4-Chloro-2-nitrophenol has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.

    Biology: The compound is studied for its biodegradation by various microorganisms, which can be useful for bioremediation of contaminated sites.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of pesticides and other agrochemicals.

Comparison with Similar Compounds

4-Chloro-2-nitrophenol can be compared with other chlorinated nitrophenols, such as 2-chloro-4-nitrophenol, 2-chloro-5-nitrophenol, and 2,6-dichloro-4-nitrophenol . These compounds share similar chemical structures but differ in the position and number of chlorine and nitro groups on the phenol ring.

Uniqueness:

    This compound: Unique due to its specific substitution pattern, making it suitable for certain synthetic applications.

    2-Chloro-4-nitrophenol: Often used as a building block for dyes and plastics.

    2-Chloro-5-nitrophenol: Used in the synthesis of various organic compounds.

    2,6-Dichloro-4-nitrophenol: Known for its use in the production of specific pesticides.

By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

4-chloro-2-nitrophenol
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InChI

InChI=1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSIFTLPLKCTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
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DSSTOX Substance ID

DTXSID4058996
Record name 4-Chloro-2-nitrophenol
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Molecular Weight

173.55 g/mol
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Physical Description

Yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Chloro-2-nitrophenol
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Vapor Pressure

0.00778 [mmHg]
Record name 4-Chloro-2-nitrophenol
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CAS No.

89-64-5
Record name 4-Chloro-2-nitrophenol
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Record name 4-CHLORO-2-NITROPHENOL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.125 mol (16 g) of 4-chlorophenol, 25 ml of water and 35 ml of acetic acid are introduced into a 125 ml three-necked flask equipped with a stirring system and a thermometer; the mixture is brought to 40° C. and 14.2 ml of nitric acid (d=1.38) are then added drop by drop; the reactants are left in contact for 5 hours. The product is separated by filtration and is crystallized in the minimum of absolute alcohol.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Chloro-2-nitrophenol?

A1: this compound has the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, studies have used techniques like Nuclear Quadrupole Resonance (NQR) to analyze the internal torsional frequencies of this compound. [] These frequencies, influenced by temperature and hydrogen bonding, offer insights into the compound's molecular dynamics. [] Additionally, research on dipole moments has been conducted, revealing insights into the intramolecular hydrogen bond within the molecule. []

Q3: Why is this compound considered an environmental pollutant?

A3: this compound is often detected as a water pollutant [] due to its release in industrial effluents from sectors like pesticide production. [] Its persistence in the environment and resistance to biodegradation [] makes it a significant concern.

Q4: How can this compound be removed from the environment?

A4: Numerous methods have been investigated for the removal of this compound, including:

  • Adsorption: Studies have explored the use of various adsorbents, such as nano-titanium dioxide (nano-TiO2) [, , ], nano-zinc oxide (nano-ZnO) [], graphene [], modified nano-graphene [], carbon nano-fibers [], and modified bentonite [], for the removal of this compound from aqueous solutions.
  • Advanced Oxidation Processes (AOPs): AOPs, including UV, H2O2, UV/H2O2, Fenton, UV/Fenton, and UV/TiO2, have demonstrated effectiveness in degrading this compound. [] Among these, UV/Fenton proved to be the most efficient in partial mineralization. []
  • Catalytic Ozonation: The use of nano-ZnO as a catalyst in the ozonation process has been found to significantly enhance the degradation of this compound. []
  • Biodegradation: Certain bacterial strains, particularly those belonging to the genus Bacillus, have exhibited the ability to degrade this compound. [, , , ] Research has identified metabolites like 5-chloro-2-methylbenzoxazole resulting from the bacterial degradation pathway. [, ]

Q5: What are the byproducts of this compound degradation and their potential environmental risks?

A5: Research on the synergistic elimination of NOx and this compound using a V2O5-WO3/TiO2 catalyst identified several byproducts, including aromatics, alkenes, alkanes, and their chlorinated counterparts. [] Notably, the study discovered the presence of 3-chlorobenzonitrile, this compound, and inorganic CS2. [] The formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), particularly in the presence of SO2, raises concerns due to their toxicity. []

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